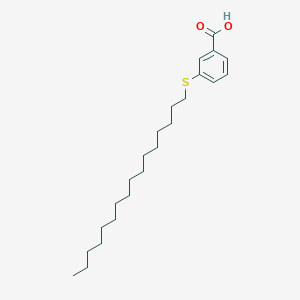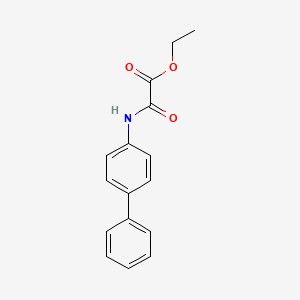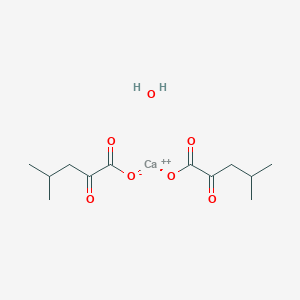
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
説明
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, also known as hydrocortisone acetate, is a synthetic corticosteroid used in various medical and industrial applications. It is a derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal glands. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in treating a range of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Bromination: The epoxide ring is opened using hydrogen bromide, resulting in the formation of a bromohydrin intermediate.
Hydrogenation: Catalytic hydrogenation is then performed to remove the bromine atom, yielding 17α-hydroxyprogesterone.
Acetylation: The final step involves acetylation of the hydroxyl group at the 21st position to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize production efficiency.
化学反応の分析
Types of Reactions
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11-dehydrocorticosterone.
Reduction: Reduction reactions can convert it back to its parent compound, hydrocortisone.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acetylation and deacetylation reactions often involve acetic anhydride and sodium hydroxide, respectively.
Major Products Formed
Oxidation: 11-Dehydrocorticosterone
Reduction: Hydrocortisone
Substitution: Various derivatives depending on the substituent introduced
科学的研究の応用
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the role of corticosteroids in cellular processes and immune response.
Medicine: Utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions.
Industry: Applied in the production of pharmaceutical intermediates and active pharmaceutical ingredients
作用機序
The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses .
類似化合物との比較
Similar Compounds
Hydrocortisone: The parent compound of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but higher potency.
Dexamethasone: Another synthetic corticosteroid with a longer duration of action and greater potency compared to hydrocortisone
Uniqueness
This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability. This modification allows for more effective topical and systemic administration, making it a preferred choice in certain therapeutic applications.
特性
IUPAC Name |
[2-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKILCZTKWIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981910 | |
| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640-87-9 | |
| Record name | NSC81196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)









![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)

![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)

